molecular formula C16H14N2O2S2 B1682033 TTP 22 CAS No. 329907-28-0

TTP 22

Cat. No.: B1682033
CAS No.: 329907-28-0
M. Wt: 330.4 g/mol
InChI Key: RAOULLCLLOGTDA-UHFFFAOYSA-N
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Description

It has an IC50 value of 0.1 μM and a Ki value of 40 nM, showing selectivity over other kinases such as JNK3, ROCK1, and MET . This compound is primarily used in research settings to study the role of CK2 in various cellular processes.

Preparation Methods

The synthesis of TTP 22 involves the preparation of substituted (thieno [2,3-d]pyrimidin-4-ylthio)carboxylic acids. The synthetic route typically includes the following steps :

    Formation of the thieno[2,3-d]pyrimidine core: This involves the cyclization of appropriate starting materials under controlled conditions.

    Substitution reactions: Introduction of the 4-methylphenyl group and other substituents to the thieno[2,3-d]pyrimidine core.

    Thioether formation: The final step involves the formation of the thioether linkage to yield the desired product.

Chemical Reactions Analysis

TTP 22 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioether group to a thiol or other reduced forms.

    Substitution: The aromatic rings in this compound can undergo electrophilic or nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

TTP 22 is widely used in scientific research due to its ability to inhibit casein kinase 2 (CK2). Some of its applications include :

    Chemistry: Studying the role of CK2 in various chemical reactions and pathways.

    Biology: Investigating the effects of CK2 inhibition on cellular processes such as proliferation, differentiation, and apoptosis.

    Medicine: Exploring the potential therapeutic applications of CK2 inhibitors in treating diseases like cancer and inflammatory disorders.

    Industry: Researching the use of CK2 inhibitors in developing new drugs and therapeutic agents.

Mechanism of Action

TTP 22 exerts its effects by competitively inhibiting the ATP-binding site of casein kinase 2 (CK2). This inhibition prevents CK2 from phosphorylating its substrates, thereby affecting various cellular processes. CK2 is involved in regulating cell proliferation, differentiation, and apoptosis, making this compound a valuable tool for studying these pathways .

Properties

IUPAC Name

3-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S2/c1-10-2-4-11(5-3-10)12-8-22-16-14(12)15(17-9-18-16)21-7-6-13(19)20/h2-5,8-9H,6-7H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAOULLCLLOGTDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364205
Record name TTP 22
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329907-28-0
Record name TTP 22
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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